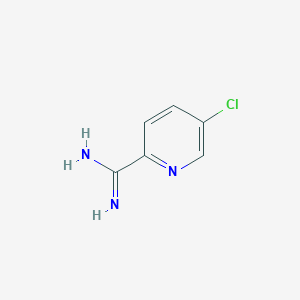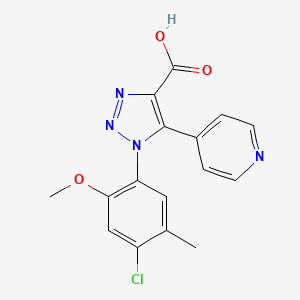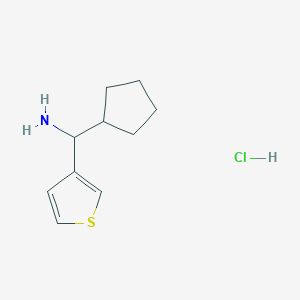
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a chemical compound with the IUPAC name cyclopentyl (thiophen-2-yl)methanamine hydrochloride . It has a molecular weight of 217.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is1S/C10H15NS.ClH/c11-10 (8-4-1-2-5-8)9-6-3-7-12-9;/h3,6-8,10H,1-2,4-5,11H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 217.76 .Applications De Recherche Scientifique
Metabolism and Detectability Studies
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride shares structural similarities with 2-Methiopropamine (2-MPA), a thiophene analogue of methamphetamine. Studies on 2-MPA have focused on its metabolism and detectability in both rat and human urine, identifying major metabolic pathways such as N-demethylation, hydroxylation at the side chain and thiophene ring, followed by glucuronidation and/or sulfation. These studies are crucial for understanding the pharmacokinetics and toxicology of related compounds, and for developing methods to detect their use in drug screening protocols (Welter et al., 2013).
Material Science and Pharmaceuticals
Substituted thiophenes, which are structurally related to cyclopentyl(thiophen-3-yl)methanamine hydrochloride, have shown a wide spectrum of biological activities and applications in material science. They have been utilized in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting the compound's potential in various technological advancements (Nagaraju et al., 2018).
Sensitization of Luminescence in Lanthanide Complexes
Thiophenyl-derivatized nitrobenzoic acid ligands, which bear resemblance in their thiophene components to cyclopentyl(thiophen-3-yl)methanamine hydrochloride, have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence. This research opens up possibilities for the application of such compounds in the development of luminescent materials, with potential uses in bioimaging, sensors, and light-emitting devices (Viswanathan & Bettencourt-Dias, 2006).
Anticancer Activities
The structural framework of cyclopentyl(thiophen-3-yl)methanamine hydrochloride is conducive to modification and functionalization, which can lead to the synthesis of derivatives with potential biological activities. For instance, the synthesis of thiophene-quinoline derivatives and their evaluation for anticancer activity showcases the therapeutic potential of such compounds. This research indicates the possibility of developing new anticancer agents based on the structural motif of cyclopentyl(thiophen-3-yl)methanamine hydrochloride (Othman et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
cyclopentyl(thiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQBIRAGLNTDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



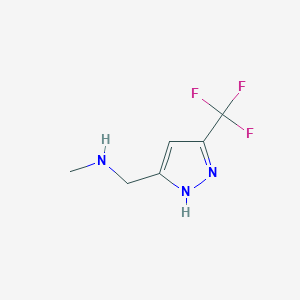
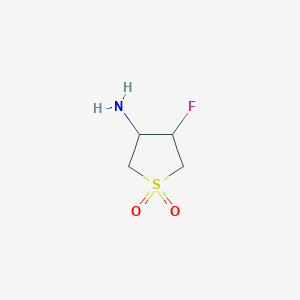
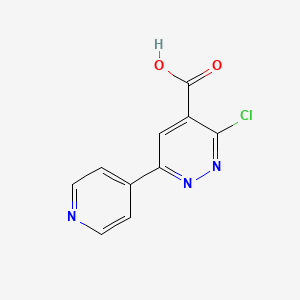
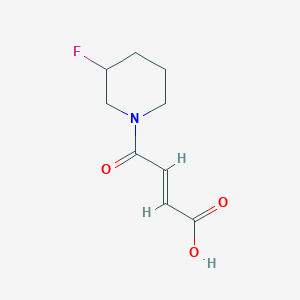
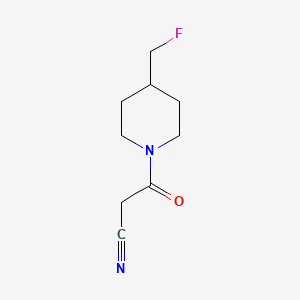
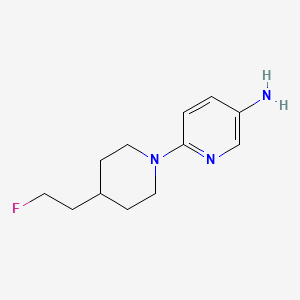
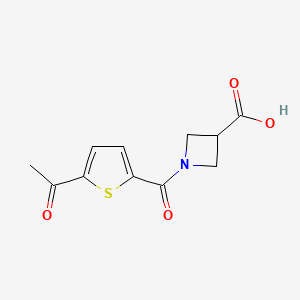
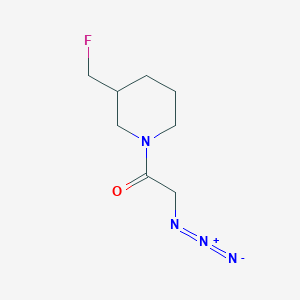
![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)
